(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
Overview
Description
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1158207-20-5 . It has a molecular weight of 239.14 and its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is typically stored at normal temperatures .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its structure serves as a building block in the synthesis of various drug candidates. The compound’s properties, such as its solid form and stability under normal shipping temperatures, make it suitable for experimentation in drug formulation .
Analytical Chemistry
In analytical chemistry, this chemical is employed as a reference standard or control in chromatographic analysis. It helps in the calibration of instruments and validation of methods for the quantitative and qualitative analysis of pharmaceutical products .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis. It can act as an intermediate in the preparation of more complex chemical entities. Its reactivity with other chemical agents can lead to the discovery of novel compounds with potential industrial applications .
Food and Beverage Industry
Though not directly used in food products, this compound can be part of the quality control process. It can serve as a standard in the testing of food and beverage contaminants, ensuring product safety and compliance with regulations .
Educational Purposes
In academic settings, this compound can be used to teach advanced chemistry concepts. It provides a practical example for students to learn about molecular structures, chemical reactions, and the synthesis of complex molecules.
Each application leverages the unique chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride , demonstrating its versatility in scientific research across various fields. The compound’s molecular weight of 239.14 and its formula C9H16Cl2N2O are essential identifiers for researchers working with this chemical .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNORDXRWAXBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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